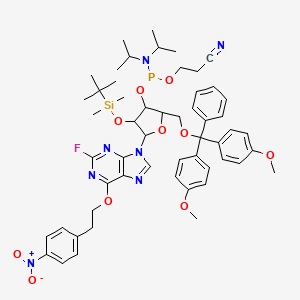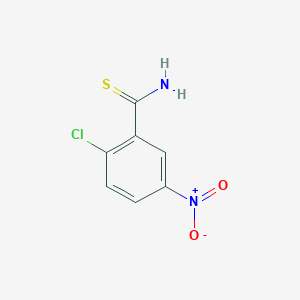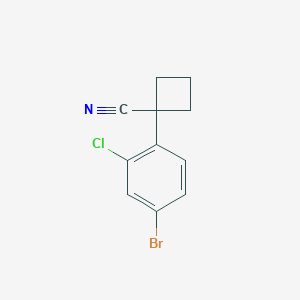
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with allyloxy, chloro, and methylthio groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated thiophene derivatives
Substitution: Thiophene derivatives with substituted allyloxy groups
Aplicaciones Científicas De Investigación
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the thiophene ring and various substituents allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(methoxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
- Methyl 3-(allyloxy)-4-bromo-5-(methylthio)thiophene-2-carboxylate
- Methyl 3-(allyloxy)-4-chloro-5-(ethylthio)thiophene-2-carboxylate
Uniqueness
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the chloro and methylthio groups contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H11ClO3S2 |
|---|---|
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3 |
Clave InChI |
IGZZLUAIYJJDHV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)SC)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
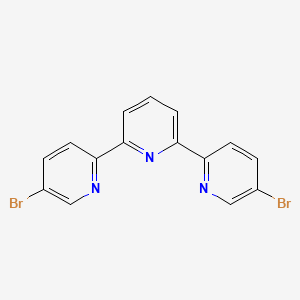


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
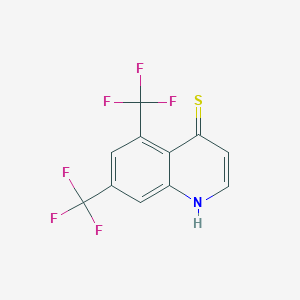
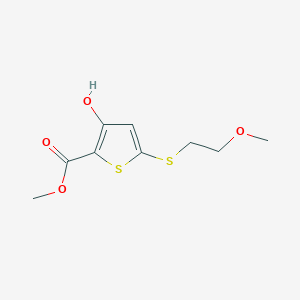
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
